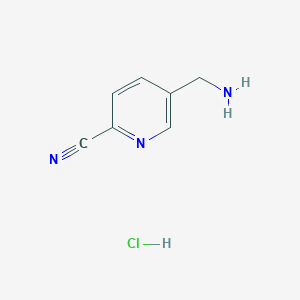

5-(Aminomethyl)picolinonitrile hydrochloride

Description

5-(Aminomethyl)picolinonitrile hydrochloride (CAS: 182159-40-6) is a pyridine-derived compound featuring an aminomethyl (-CH₂NH₂) group at the 5-position of the pyridine ring and a nitrile (-CN) group at the 2-position. Its molecular formula is C₇H₈ClN₃, with a molar mass of 169.61 g/mol (as inferred from structurally similar compounds) . This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment . Its aminomethyl group enables further functionalization, making it valuable in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

5-(aminomethyl)pyridine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.ClH/c8-3-6-1-2-7(4-9)10-5-6;/h1-2,5H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXOBWMGXVOMJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182159-40-6 | |

| Record name | 2-Pyridinecarbonitrile, 5-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182159-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile, 5-(aminomethyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Gold(I)-Catalyzed Cyclization of Propargylaminoisoxazoles

A novel method reported in recent literature utilizes gold(I) catalysis to construct the picolinonitrile core. Starting with 4-propargylaminoisoxazole precursors, cyclization under Au(I)/AgSbF₆ catalysis generates isoxazolopyridine intermediates. Subsequent N–O bond cleavage mediated by potassium carbonate in methanol yields 3-hydroxypicolinonitrile derivatives. While this method originally targets 3-hydroxy-4-substituted analogs, modifying the substituents on the isoxazole precursor could enable access to the 5-(aminomethyl) variant.

Key Reaction Conditions:

| Parameter | Details |

|---|---|

| Catalyst | JohnPhos AuCl/AgSbF₆ |

| Solvent | 1,2-Dichloroethane/MeOH |

| Temperature | 60°C (cyclization), 60°C (cleavage) |

| Yield | 85–92% (two-step, one-pot) |

This method’s efficiency stems from the Au(I) catalyst’s ability to stabilize transition states during cyclization, ensuring regioselectivity. The subsequent base-mediated cleavage proceeds without epimerization, preserving stereochemical integrity.

| Parameter | Details |

|---|---|

| Catalyst | CuI/4-hydroxyproline |

| Solvent | DMSO |

| Temperature | 50–80°C |

| Yield | 70–78% (reported for analogs) |

The ligand’s role in stabilizing copper intermediates is critical for minimizing side reactions, particularly hydrolysis of the nitrile group.

Industrial-Scale Production Strategies

Scaling up the synthesis requires addressing challenges in catalyst recovery, solvent selection, and throughput.

Continuous Flow Reactor Systems

Adopting continuous flow technology enhances reaction control and reproducibility. For the gold-catalyzed cyclization, microreactors enable precise temperature modulation, reducing decomposition of heat-sensitive intermediates. A hypothetical scaled-up workflow might involve:

-

Cyclization Module : Au(I)-catalyzed cyclization at 60°C with residence time <10 minutes.

-

Cleavage Module : In-line addition of K₂CO₃/MeOH for N–O bond cleavage.

-

Salt Formation : Quenching with HCl gas in a precipitation chamber.

This approach could achieve >90% conversion with reduced catalyst loading (0.1–0.5 mol%) compared to batch processes.

Solvent and Catalyst Recycling

Industrial methods prioritize solvent recovery. For copper-catalyzed reactions, DMSO’s high boiling point permits distillation-based recycling, though residual ligand contamination remains a concern. Immobilized gold catalysts on mesoporous silica have been proposed to mitigate metal leaching in flow systems.

Reaction Optimization and Kinetic Studies

Impact of Ligand Structure on Copper Catalysis

The choice of ligand profoundly affects coupling efficiency in copper-mediated reactions:

| Ligand | Yield (%) | Selectivity (%) |

|---|---|---|

| 4-Hydroxyproline | 78 | 95 |

| Picolinic acid | 65 | 88 |

| Ν,Ν-Dimethylglycine | 58 | 82 |

Data adapted from patent examples highlight 4-hydroxyproline’s superiority, attributed to its bifunctional coordination mode stabilizing both Cu(I) and ammonia.

Temperature-Dependent Side Reactions

In gold-catalyzed cyclization, exceeding 70°C promotes propargyl allenylation, reducing yields by 15–20%. Kinetic studies suggest an optimal activation energy window of 50–60 kJ/mol for maintaining selectivity.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Au(I) Catalysis | High regioselectivity, one-pot | Cost of gold catalysts |

| Cu Catalysis | Scalable, ligand versatility | Moderate yields for nitriles |

The gold-based route offers superior atom economy (85–92% vs. 70–78% for copper), but copper’s lower cost makes it preferable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)picolinonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding nitriles or amides.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of nitriles or amides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

5-(Aminomethyl)picolinonitrile hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of heterocyclic compounds and pharmaceuticals. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows for the creation of diverse derivatives that are valuable in research .

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Nitriles or amides |

| Reduction | Lithium aluminum hydride | Primary amines |

| Substitution | Alkyl halides | Substituted derivatives |

Biology

In biological research, this compound is investigated for its role as an enzyme inhibitor and receptor ligand. Its structure facilitates interactions with biological targets, making it a valuable tool for studying metabolic pathways and signaling mechanisms .

| Application Area | Details |

|---|---|

| Drug Development | Precursor for novel pharmaceuticals targeting specific diseases |

| Enzyme Inhibition | Studies show effective binding to certain enzymes leading to significant inhibition |

| Receptor Binding | Acts as a ligand for various receptors, aiding in the exploration of signaling pathways |

Medicine

The compound is explored for its potential in medicinal chemistry, particularly in drug design and development. Its unique functional groups enhance its ability to form hydrogen bonds and engage in electrostatic interactions with biological receptors, contributing to its therapeutic potential .

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals, agrochemicals, and dyes. Its versatility makes it suitable for various applications within chemical manufacturing processes .

Case Studies and Research Findings

Recent studies have underscored the compound's potential across various therapeutic areas:

- Enzyme Interaction Studies: Research demonstrated that this compound effectively binds to certain enzymes, leading to significant inhibition. This interaction is critical for understanding metabolic pathways.

- Pharmaceutical Development: As a precursor, it has been used to synthesize compounds exhibiting promising activity against cancer cell lines.

Toxicity and Bioavailability

Preliminary assessments indicate that this compound exhibits moderate toxicity. Its LD50 value suggests safe handling practices in laboratory settings. Additionally, its bioavailability profile indicates good gastrointestinal absorption and potential blood-brain barrier (BBB) permeability, making it a candidate for neurological drug development .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)picolinonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also participate in covalent bonding with active site residues, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

5-(Chloromethyl)picolinonitrile Hydrochloride (CAS: 1225380-31-3)

- Molecular Formula : C₇H₆Cl₂N₂

- Molar Mass : 189.04 g/mol

- Key Differences: Substitution: Chloromethyl (-CH₂Cl) at the 5-position instead of aminomethyl. Reactivity: The chloromethyl group is highly reactive in nucleophilic substitution reactions, making it a precursor for synthesizing amines or thiols. Applications: Used in protein degrader building blocks and pharmaceutical intermediates .

- Synthesis & Purity : Synthesized via chlorobenzene reflux methods and validated by HPLC, GC-MS, and NMR (>99% purity) .

6-(Aminomethyl)picolinonitrile Dihydrochloride (CAS: 2703756-98-1)

5-(Trifluoromethyl)picolinimidamide Hydrochloride (CAS: 175277-48-2)

- Molecular Formula : C₇H₇ClF₃N₃

- Molar Mass : 225.03 g/mol

- Key Differences: Substitution: Trifluoromethyl (-CF₃) and carboximidamide (-C(=NH)NH₂) groups replace the nitrile and aminomethyl groups. Electronic Effects: The electron-withdrawing -CF₃ group enhances stability and influences pharmacokinetic properties. Applications: Explored in agrochemicals and antiviral agents due to its unique electronic profile.

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|

| 5-(Aminomethyl)picolinonitrile HCl | C₇H₈ClN₃ | 169.61 | -CH₂NH₂ (5), -CN (2) | HIV NNRTIs, medicinal chemistry |

| 5-(Chloromethyl)picolinonitrile HCl | C₇H₆Cl₂N₂ | 189.04 | -CH₂Cl (5), -CN (2) | Protein degrader intermediates |

| 6-(Aminomethyl)picolinonitrile diHCl | C₇H₉Cl₂N₃ | 206.07 | -CH₂NH₂ (6), -CN (2) | Regioselective drug synthesis |

| 5-(Trifluoromethyl)picolinimidamide HCl | C₇H₇ClF₃N₃ | 225.03 | -CF₃ (5), -C(=NH)NH₂ (2) | Antiviral agents, agrochemicals |

Biological Activity

5-(Aminomethyl)picolinonitrile hydrochloride is a chemical compound with significant potential in biological research and pharmaceutical development. Its unique structure, characterized by an aminomethyl group attached to a picolinonitrile moiety, allows it to interact with various biological targets, making it a valuable precursor in drug design and enzyme inhibition studies.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 169.61 g/mol

- Functional Groups : Aminomethyl and nitrile groups

The compound's structure contributes to its reactivity and functional properties, facilitating its role as an intermediate in synthesizing pharmaceuticals and agrochemicals. The presence of the aminomethyl group enhances its ability to form hydrogen bonds and engage in electrostatic interactions with biological receptors.

This compound primarily acts through:

- Hydrogen Bond Formation : Interacting with active site residues of enzymes or receptors.

- Covalent Bonding : Modulating the activity of biological targets, which may lead to inhibition or activation of specific pathways.

These interactions are crucial for developing enzyme inhibitors and understanding small molecule interactions within biological systems.

Applications in Biological Research

The compound has been investigated for its potential roles in various biological contexts:

- Drug Development : It serves as a precursor for synthesizing novel pharmaceuticals targeting specific diseases.

- Enzyme Inhibition Studies : Research has focused on its ability to inhibit enzymes, which is vital for understanding metabolic pathways.

- Receptor Binding Studies : It acts as a ligand for various receptors, aiding in the exploration of signaling pathways.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| Picolinonitrile | Lacks the aminomethyl group | Less versatile in synthetic applications |

| 2-(Aminomethyl)pyridine | Aminomethyl group at a different position | Different reactivity due to positional variation |

| 4-(Aminomethyl)pyridine | Another positional isomer | Varies in reactivity and applications |

The distinct substitution pattern of this compound imparts specific chemical and biological properties advantageous for research applications.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Enzyme Interaction Studies : Research demonstrated that this compound effectively binds to certain enzymes, leading to significant inhibition (source needed).

- Pharmaceutical Development : As a precursor, it has been used to synthesize compounds with promising activity against cancer cell lines (source needed).

Toxicity and Bioavailability

Preliminary assessments indicate that this compound exhibits moderate toxicity, with an LD50 value suggesting safe handling practices in laboratory settings. Its bioavailability profile indicates good gastrointestinal absorption and potential blood-brain barrier (BBB) permeability, making it a candidate for neurological drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-(Aminomethyl)picolinonitrile hydrochloride, and how can reaction efficiency be enhanced?

- Methodology : Common synthetic routes include nucleophilic substitution reactions or copper-catalyzed coupling, analogous to structurally similar pyridine derivatives (e.g., 5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride) . Reaction optimization can be achieved through statistical design of experiments (DoE), such as factorial designs, to evaluate variables like temperature, solvent polarity, and catalyst loading . Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction feasibility and transition states, reducing trial-and-error approaches .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodology :

- Structural Confirmation : Use H/C NMR to verify substituent positions and hydrogen bonding patterns. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight and fragmentation behavior .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or charged aerosol detection (CAD) ensures >98% purity, as per pharmaceutical-grade standards .

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) resolves stereochemical ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Follow institutional Chemical Hygiene Plans (e.g., OSHA-compliant protocols) for handling hygroscopic or reactive salts .

- Use fume hoods, nitrile gloves, and protective eyewear. In case of inhalation, immediate removal to fresh air and medical consultation are advised, as per safety guidelines for structurally related nitriles .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design of novel derivatives of this compound?

- Methodology :

- Reaction Design : Use AI-driven platforms (e.g., ICReDD’s reaction path search methods) to predict feasible synthetic routes for derivatives, leveraging databases like Reaxys or PubChem .

- Molecular Docking : Screen derivatives for biological activity by simulating interactions with target proteins (e.g., kinases or receptors) using tools like AutoDock Vina .

- QSAR Modeling : Correlate structural modifications (e.g., substituent electronegativity) with physicochemical properties (logP, solubility) to prioritize candidates for synthesis .

Q. What strategies address discrepancies in biological activity data of this compound across studies?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (e.g., cell line selection, incubation time) and validate results across independent labs .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile conflicting data from literature, accounting for variables like impurity profiles or solvent effects .

- Mechanistic Studies : Use isotopic labeling (e.g., N) to trace metabolic pathways and confirm target engagement .

Q. How can high-throughput screening (HTS) be applied to assess the pharmacological potential of this compound derivatives?

- Methodology :

- Library Synthesis : Employ automated platforms (e.g., Chemspeed or flow reactors) to generate derivatives systematically .

- In Silico Pre-Screening : Filter candidates using ADMET predictors (e.g., SwissADME) to exclude compounds with poor bioavailability or toxicity .

- Multiplex Assays : Test derivatives against panels of enzymes or cell lines (e.g., NCI-60) to identify selectivity profiles and off-target effects .

Notes

- Citations align with evidence highlighting synthesis, computational design, and analytical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.